molecular formula C25H29NO4 B7751461 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B7751461
M. Wt: 407.5 g/mol
InChI Key: WXVOWAYQWFGMRU-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chromen-4-one core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with a diketone under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the 3,5-Dimethylphenoxy Group: This step involves the nucleophilic substitution of a halogenated chromen-4-one derivative with 3,5-dimethylphenol in the presence of a base.

    Attachment of the Piperidine Moiety: This step involves the alkylation of the chromen-4-one derivative with a suitable piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The phenoxy and piperidine groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of chromen-4-one derivatives.

    Materials Science: This compound can be used as a building block for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The phenoxy and piperidine groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one
  • 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]chromen-4-one

Uniqueness

3-(3,5-Dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is unique due to its specific substitution pattern, which can result in distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the 3,5-dimethylphenoxy group and the piperidine moiety can enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-15-6-5-9-26(13-15)14-21-22(27)8-7-20-23(28)24(18(4)29-25(20)21)30-19-11-16(2)10-17(3)12-19/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVOWAYQWFGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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